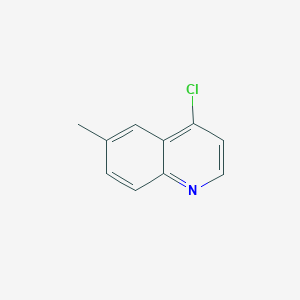

4-Chloro-6-methylquinoline

Description

Properties

IUPAC Name |

4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356457 | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-71-0 | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methylquinoline (CAS No. 18436-71-0): A Cornerstone Intermediate in Synthetic Chemistry

This guide provides an in-depth technical overview of 4-Chloro-6-methylquinoline, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering practical insights and established protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 18436-71-0) is a substituted quinoline, a class of heterocyclic aromatic compounds built from the fusion of a benzene and a pyridine ring. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific substitution pattern of this compound—featuring a reactive chlorine atom at the 4-position and a methyl group at the 6-position—makes it a highly versatile and valuable building block.[2]

The chlorine atom at the C-4 position is a key functional handle, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening.[1] Consequently, this intermediate is instrumental in the development of novel therapeutic agents, including antimalarial, antimicrobial, anti-inflammatory, and anticancer drugs.[2][3] Beyond pharmaceuticals, it also finds application in the agrochemical industry for creating effective pesticides and herbicides.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18436-71-0 | |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.63 g/mol | |

| Appearance | Solid | |

| InChI Key | HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2nccc(Cl)c2c1 |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available for structural confirmation. | [4] |

| ¹³C NMR | Data available for structural confirmation. | [4] |

| Mass Spec (MS) | Data available for molecular weight verification. | [4] |

| Infrared (IR) | Data available for functional group identification. | [4] |

Synthesis and Reactivity: A Mechanistic Perspective

The utility of this compound stems from its accessible synthesis and predictable reactivity, primarily centered around the C-4 chloro substituent.

General Synthetic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions (e.g., Skraup, Doebener-von Miller). A common modern approach for producing 4-chloroquinoline derivatives involves a multi-step sequence, often starting from an appropriately substituted aniline. This typically includes cyclization to form a 4-hydroxyquinoline intermediate, followed by chlorination.

A representative workflow is the conversion of the corresponding 4-hydroxy-6-methylquinoline to the target compound using a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: General workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine half of the quinoline ring is electron-deficient, which activates the C-4 position (para to the ring nitrogen) towards nucleophilic attack. The chlorine atom serves as an excellent leaving group, making this compound highly susceptible to SNAr reactions.

This reactivity is the cornerstone of its utility. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C-4 chlorine to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, facilitated by the electron-withdrawing quinoline nitrogen, lowers the activation energy and drives the reaction forward.[5]

Sources

4-Chloro-6-methylquinoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-6-methylquinoline: Synthesis, Applications, and Core Properties

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 6-position, provides a unique scaffold for developing novel therapeutic agents and functionalized materials. This guide offers a comprehensive technical overview of this compound, detailing its fundamental molecular properties, outlining a robust synthetic protocol with mechanistic insights, exploring its critical applications in drug discovery, and establishing standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this high-value chemical intermediate.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. This compound is a solid, crystalline compound under standard conditions.[1] Its core attributes are summarized below, providing the foundational data required for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2][4] |

| CAS Number | 18436-71-0 | [2][5] |

| Appearance | Powder to crystal solid | [1] |

| Boiling Point | 140 °C at 10 mmHg | [1] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [1] |

| InChI Key | HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| SMILES String | Cc1ccc2nccc(Cl)c2c1 |

Synthesis of this compound: A Validated Protocol

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the cyclization of an appropriate aniline precursor followed by chlorination of the resulting quinolinone. The chlorine atom at the 4-position is not introduced directly but is the result of a conversion from a hydroxyl group, which is more synthetically accessible. The following protocol describes a reliable, multi-step synthesis, explaining the causality behind each procedural choice.

Synthetic Workflow Overview

The transformation from a simple aniline to the target chloroquinoline proceeds via two key stages: the Gould-Jacobs reaction to form the heterocyclic quinolinone core, followed by a deoxychlorination reaction.

Caption: A two-stage workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Methylquinolin-4-ol

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Rationale: p-Toluidine serves as the aniline backbone that will form the benzene portion of the quinoline ring. Diethyl (ethoxymethylene)malonate is the three-carbon fragment provider necessary for building the pyridine ring. A slight excess of the malonate derivative ensures complete consumption of the starting aniline.

-

-

Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction is typically performed neat (without solvent). A vacuum can be applied to remove the ethanol byproduct, driving the equilibrium towards the product.

-

Rationale: This step forms the anilinomethylenemalonate intermediate through a condensation reaction. Removing ethanol is a classic application of Le Châtelier's principle to maximize yield.

-

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 240-250 °C.

-

Rationale: The high temperature induces an intramolecular thermal cyclization (a pericyclic reaction), followed by aromatization, to form the stable quinolinone ring system. Diphenyl ether is used as a thermal medium due to its high boiling point and chemical inertness under these conditions.

-

-

Isolation and Purification: Cool the reaction mixture, which will cause the product, 6-methylquinolin-4-ol, to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Stage 2: Synthesis of this compound

-

Chlorination Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).[6]

-

Rationale: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The quinolin-4-ol tautomerizes to the quinolin-4(1H)-one, and the oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom.

-

-

Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SN2-like fashion to yield the 4-chloro derivative.

-

-

Work-up and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The solution will be strongly acidic.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the pH is basic (~8-9). This will precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Rationale: Neutralization is critical for product isolation, as the quinoline nitrogen is protonated in acid, making the compound water-soluble. Basification deprotonates the nitrogen, rendering the product soluble in organic solvents.

-

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

Caption: Role of this compound as a key building block.

-

Antimalarial Drug Synthesis: The quinoline scaffold is the cornerstone of many antimalarial drugs. This compound serves as a critical intermediate for synthesizing potent antimalarials, contributing to global health initiatives.[5] The synthesis of drugs like chloroquine involves the nucleophilic substitution of the C4-chlorine with a substituted diamine.

-

Oncology Research: Many modern kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core. This intermediate is used to synthesize novel compounds for screening as potential anti-cancer agents.[7]

-

Anti-inflammatory and Antimicrobial Agents: The unique structure of this compound allows for modifications that can lead to compounds with significant anti-inflammatory and antimicrobial properties.[8]

-

Versatile Chemical Building Block: Beyond medicine, it serves as a precursor for creating a diverse library of functionalized quinoline derivatives for broader research and development, including materials science.[5][8]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a multi-technique analytical approach is required. This constitutes a self-validating system for quality control.

-

¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The aromatic region should show distinct signals for the protons on the quinoline ring system, and a characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C6-methyl group protons.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the number of signals corresponding to the 10 unique carbon atoms in the structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.[9] An exact mass measurement can verify the molecular formula (C₁₀H₈ClN). The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, typically showing a purity of ≥98.0% for research-grade material.[5]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich and Thermo Scientific Chemicals safety information.[4]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Recommended storage temperature is between 2-8 °C under an inert atmosphere.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined molecular characteristics, coupled with a reactive chlorine handle, make it an indispensable precursor for a wide array of high-value quinoline derivatives. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials. The robust synthetic and analytical procedures described herein provide a validated framework for its reliable production and application in a research and development setting.

References

-

4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 . PubChem. [Link]

-

This compound: High Purity Pharmaceutical Intermediate for API Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 4-chloro-2,6-dimethylquinoline . ResearchGate. [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 . PubChem. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press. [Link]

-

Material Safety Data Sheet . Capot Chemical. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

-

Lepidine . Organic Syntheses. [Link]

-

4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 . PubChem. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-6,7-dimethoxyquinoline . ResearchGate. [Link]

Sources

- 1. This compound | 18436-71-0 [chemicalbook.com]

- 2. 18436-71-0|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. H59890.03 [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound(18436-71-0) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylquinoline is a critical heterocyclic scaffold and a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structure serves as a foundational building block for novel therapeutic agents, particularly in the realms of antimalarial and anticancer drug discovery.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and optimization strategies. Detailed protocols for the key synthetic steps are provided, alongside a comparative analysis of the different methodologies to aid researchers in selecting the most appropriate route for their specific applications.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[3] This assertion is rooted in the vast number of natural products and synthetic compounds containing this moiety that exhibit significant biological activity. From the historical importance of quinine in combating malaria to modern targeted cancer therapies, the quinoline scaffold continues to be a focal point of drug discovery efforts.[3] The introduction of substituents, such as a chlorine atom at the 4-position and a methyl group at the 6-position, profoundly influences the molecule's physicochemical properties and biological interactions, making this compound a valuable and highly sought-after intermediate.[2][3]

Primary Synthetic Pathways

The synthesis of this compound is typically a multi-step process. The most common and industrially relevant approach involves the initial construction of a 4-hydroxy-6-methylquinoline intermediate, followed by a chlorination step. Several classic named reactions can be employed to construct the foundational quinoline ring.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction is a robust and widely utilized method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5][6] This pathway is particularly effective for anilines bearing electron-donating groups.[5]

Mechanism: The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Substitution: The synthesis begins with the nucleophilic attack of the aniline derivative, in this case, p-toluidine (4-methylaniline), on diethyl ethoxymethylenemalonate. This results in the formation of an anilinomethylenemalonate intermediate with the elimination of ethanol.[4][5]

-

Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclic reaction, to form the quinoline ring system.[4][5] This step is often the rate-determining step and requires significant thermal energy.[7]

-

Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[4][5] Subsequent heating leads to decarboxylation, yielding the desired 4-hydroxy-6-methylquinoline.[4][5]

Causality in Experimental Choices: The high temperatures required for the cyclization step are necessary to overcome the activation energy barrier for the intramolecular reaction. The choice of a high-boiling solvent, or performing the reaction neat, is crucial for achieving the required temperature.[7] Microwave irradiation has emerged as a modern technique to significantly shorten reaction times and improve yields by enabling rapid and uniform heating to high temperatures.[7]

.

Gould-Jacobs Reaction Pathway

Caption: A typical experimental workflow for the chlorination of 4-hydroxy-6-methylquinoline.

Experimental Protocols

Synthesis of 4-Hydroxy-6-methylquinoline via Gould-Jacobs Reaction

Materials:

-

p-Toluidine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or another high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine and a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture, which will cause ethanol to distill off. Continue heating until the theoretical amount of ethanol has been collected.

-

Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to a high temperature (typically 240-260°C) to induce cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Saponification: After the cyclization is complete, cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to saponify the ester.

-

Decarboxylation and Precipitation: Cool the reaction mixture and acidify with hydrochloric acid. The 4-hydroxy-6-methylquinoline will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Synthesis of this compound

Materials:

-

4-Hydroxy-6-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-6-methylquinoline.

-

Addition of POCl₃: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride to the flask.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110°C) for several hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation. Cautiously pour the residue onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Data Summary

| Synthesis Step | Key Reagents | Typical Conditions | Typical Yield | Key Considerations |

| Gould-Jacobs | p-Toluidine, DEEM | High Temperature (240-260°C) | 60-80% | Anhydrous conditions, efficient removal of ethanol. |

| Chlorination | 4-Hydroxy-6-methylquinoline, POCl₃ | Reflux (100-110°C) | 80-95% | Strictly anhydrous conditions, careful workup. |

Conclusion

The synthesis of this compound is a well-established process that relies on classical organic reactions. The Gould-Jacobs reaction provides a reliable route to the key 4-hydroxyquinoline intermediate, which can then be efficiently converted to the desired 4-chloro derivative using phosphorus oxychloride. A thorough understanding of the reaction mechanisms and careful attention to experimental details are paramount for achieving high yields and purity. The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of novel and impactful pharmaceuticals.

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. [URL: https://vertexaisearch.cloud.google.

- Wikiwand. Gould–Jacobs reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP2aTd9bg3fkH_3WBCYeloY2HuVwgDgT4NP3jhZX7hfqRiwNIc0RDmOmu4Qoma6Hy4VJYFhbqoPGrPtyMta9TfY1C_Qor2JSTxsFboMq7VRPAlPgwmoJkd2IAHz53LeqdZJdduEcTK0c12Xfz_WolVlIntGg7I7odRXSJn5Q==]

- Guerrero, M. A., et al. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Arkivoc, 2001(6), 61-70. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFKYjU0iCDfUu6b31_jhbAEUOwCypWXy9yuXB0p-Txdza7-SiOp2OCNTWqyB119jvTP19i1Za8W4KBEAcDmeY1G6x5OeKWMVC3CFaXwL7jq9eMPHxKxH5xmFmu3o1x6D8ISEIhzF1JRxNL2bZvSiNRd0Ckmza459PR8_yRjdp_1etjeZFT1_XO]

- Organic Reactions. The Friedländer Synthesis of Quinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxc7WlRghV0fgDzJ-Ir9S90VOmHXUKMZRm8NEa7qtlO-3VGs5msd6WYKs5DI_dnOQgZ3kbapYs4_c0-nepGUnZveQ1ZW04zqP-OZvEcs9jyReKikWrKXko2gyEGv2yMm7YL9KLLg23qD1tC7M7xq_srA4_otkkOMujQdDi583e-5PVN7C4JvbYmAq7kFtkPQ==]

- Wikipedia. Gould–Jacobs reaction. [URL: https://vertexaisearch.cloud.google.

- ResearchGate. Friedlander synthesis of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFmONcmTjTkS0LrYPWspU7ZsNJLMe05HmllrZYSeK8PbK3WHlrm9etqbcbh5p0cRJ_WFkaD75DuCBaz_hMgvB0-0xfFTTOU0vhP9vhXlD-Xd2hKZv_9aHrbCHN3RyEPaEr-_Df_V_QzC1WDw-4tD5HOJKGrZ_Fa2SPovuY-6duqdMRPDvzAk9ldlkjysVUiWgNIhsrjo_enA1eU5Y=]

- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUmLN_ITqGdN-Kt4ctbyiylNVbrZ_yeRjBtyVvB1WWw8o75di-AE0npAmOfS3UyU0g58OrdA-rc6cHJIaKsiqxTfwNahVaPvWZhhEwkF1qaeG7ZmRWJ0xrg_3ujJkapuEmM1eG0d4=]

- Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXLD_JC9IX-5REjwx5mQB0SQTCgx223DYPGqV-Ar5-fixjw5aD99k34vp3aIOJONPQyFosWwaL2k2PDq_ghx4aJdH8tVqcf5S1NN0PEwRNhShgKQH4RbXttwqBzpDOrJkthH-uCUrAZPMWBSfbZxDZK0xJ5DgJ8G82UrnqdfQcwrPsvlab1I=]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High Purity Pharmaceutical Intermediate for API Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvjEtWomdisj_A7SXO0iJ_Q3Rk-V0wtqnwMn1n4TYf3gw32tCooc2_6aJhegHFSAJBr7IunjjFYPiyZ41ktEaYdOqD-pTEcmtiUIt66K5LKCQWDE9szTVYGH-T_OxB_mEGedfHan9pMIPh5EhmxmJyweoj1uRmF73ioPJFeOhUnBt7ifDdJZyhdtFOuK7cAUIWfeThWZaQWlyphAueU4nrD43NF8hH0H-4GF4lgir1G_0CpCzZeevLNxuT8svTMw==]

- Combes Quinoline Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDafpCJSsOHTNZPedz7UF6XuqMGCq2vV86MFkHzIv9y_NaEy96BHueC5qiBLwxu7Ij89CL19Mkxk_UPkOOyyL6gI7r6KCFmWdQ87R712Znrv6_mHvFBFGSfuMn2QgIIW-S31F7kjJyDo00MfDBS1506G_DJ75iLizCrMMgC0z5bgMI-bHGqNDs391tySVmo0ORqpJGb5IB2FCv3RGxowBsBbCMP60iP5t-n5myl-d4VGiEG14PDTbyvF2ZFN8nwxY2ASnHp92D-ZewtR2e3a0b_puCyiHc05XsnZ5Uxnqy1sSxuzz_dy25fVk=]

- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNrPniocmZ6YxlVU0JQnrTS3UD3U4x4dDccl5Wtp-MyPPQ9CIfvJzy-yst75VVXz_z8lcZQnfOpVjbmVh68fa7m4G-2_R35f-q--3m9tOu0EPxLgEfMDlnMCnfjrwCKj5rk-M=]

- ChemicalBook. 4-CHLORO-6-METHOXY-2-METHYLQUINOLINE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzNWDt_1KJNKToullXnhldtFuIK1kKK_a5QKI-7eMHIVT_mBaum1vbt-ZATkYYpA5nEBeYejzrqdZZwfpUvaWoYZNXtCtJZrM2Cm_50l0zqJRoCBmlewm3oa8cXScFesctxOJ3lxlmYzh_EHrbNb-FZ0D0JXjRwoOuAqYi0Btconl9OxEdqILCHk=]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-UTc6Z-6xb7b9Tn9pOSlJ4GMe__t7ZiJBQdK1vVtqS1dPo-zB7bPJMS5LsZcuyq1I7BPcIlHNij67_IfcYX106XH4aroEOws9K77lud7dRM_ykejGbDvQcKo4pKbPRSJyZX1OGaXUydt7BGxIGT58hIi-wuo1rjdU6kh]

- Biotage. AN56 Gould Jacobs Quinoline forming reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-A40_Vzm20O0JTXUAsk7UrU-2E2iSdEYWhTG_qJ-5R9-TQs2mJeyZswspCY73uyQApjZTyJliylAXQ5y0AmjOjJ8D9G2PXNC4Yee0Y0EQHgrlQzCuumHTjBQtz1uiw1GbNwDNYVt-kgwGdX6ssJVuADciCq3Odwp8TcSvcCR1EjmcVdteiXYT8GgZbAB1ZGqo1y26zzeceoGa0gUWygjfNJ9t]

- ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA9_MA7wXkbPmkJUet2BICIeDWjRYj-zQmjxXgFTqwbW5cE1N5CZP4XrUf7q0LPKjAtNie2PuGDoEfQNUymCOiI0bhx3CRT2Okiq_DVXyG_PBWlDCRJKjZHH6WDq2X0c2JclOy4VqaExkMJ9EblPP9sGj7w4e6If0GMNHwKfM7cq9Egxfo0CPuojZbLqcgCoq1ZzW07Tq65YA=]

- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCe7Wg_vO8CqM5D2YPJgFPe7OSe4o0GbsjvbVPoI4tQxtIz_kzc_FFPbbm9Nvrs_6u9iLeOp_6l8hWG06dxs7OeKiRKxPLH6SMonyy-0O1p1rqCCyyaHsJCyhbQZflZjSvFQ5Sjf3Xc0DK-ARGTw==]

- Benchchem. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUIsPTkXX0DBhdxCNfc0zMWcx5u6FgLEkdb33RgU0qKkjkKk7pULf4uwCAOFT4XlMpmGRgrLhqyPmsTuJeJ34t0BrYtRcKKelCJ_GgEjMcmc5jkvhL0X4A9mUZvMhMYrLiJ2RfPCc353o088k9KApUh0BJYew7d3_iZ_YaPYSkoUxNq_tFPRt8Vh6VHZT4swcHTKU09ceVs1AOiUzJ8rDzlvmpYHAF]

- ChemicalBook. 4-HYDROXY-6-METHYLQUINOLINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENVBmuyhNGIx8N7a_yDTgm3tEmqNJ-SCPkGRg5juqxP3wL9cLMSlvE-w-gD6xsd_CTQzGhCSfVCUurQrlqjr_qXCndHw3i_fn61rbjW2EL7rKyXsI2yVFXo7vHRLNo_hIxkGGQZzu-gxRo9PVzLRaEBaVxaB4Xgx6uCu8qU7-MEQ==]

- Google Patents. Preparation of 4-hydroxyquinoline compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMCK__h9No8EgcIT-_f9mxLmeXFOBNPT94jT2trGQHVOe3YvTWQABqH0CiobIgGY-yPUvWFFSYYUFOO5cn3qXUIQUBIZO-gikWPDB7H8gOMX0tdAbVTDmWxCd-7gcnP06hbYXabfz_1CFf]

- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErmB2T9oMev4rNs2gGplMoPjt7mKpQ5fUymAGYseu4d3JoTUZ_3DmylR3bUZOCXzQUyxFovUUP5bv1X58DWA4Yq0Ffds8bKR95wDnevig4b82pZ8GQR2sQovwwpW07Mcn2npD_kScDpmIX28xCRSOMAdjqnLw=]

- Journal of Population Therapeutics and Clinical Pharmacology. benign and proficient procedure for preparation of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjghwsMBQBH77Xcb0g25KaRf7uXXzt9jjkkgEnPlDgoU6qvD0MgFoMCpyvjBffjgQBqzlKmuvQWgjGNSbg3C9Qw1MTP-0pp27rutdPJ_OOfIjjjWp1S6zkGyH9MOR3mXsJppSGkhwJPTBnElzbUcaBMnfp02pbLGxRzxmuxPmVCw==]

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWh1plinwF7KEei4yPWR0U-Dq5rPinii22YTA_JzB6YmEfALjnGN8d8zYyH626tiPPOn-vBwJE4iNzbZgHGMS42okTI4QexmwK8s7DWNyPwn17YjkFvZVBSdokQBLXvUaRwbPG]

- Wikipedia. Combes quinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHlMabFsP4ne6uHBTWlgtjffUuy1aSymUjUdP-y2Q_8eEagcdr_qbBBVMzwHrpQKKBQa1ZrmbvihG8Q3TNidoU145QaLbtk0nUd2bvNiNIXNNhqzi4MRXl088Lv6CVpoOFFwiVNb1il2L-IiWOBw24jNYd]

- Benchchem. Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkWd4THxAB2sP-jQP6XbupmkevOp-nDFxVR1-AvmsZFMppJEXyCf5Fhks8JXM-Pe4FFyxIYmfJ1ir7s-aEHUipYwjzHskZ1L7PQEizCX02vx9BqSYKW8klZ_WHJ5_gL0Z2agL93hvuniH8QZZbi-o5BkVdjn3ZM8N1A91W28beDKRnrln7PYfCHGENYM9fySWBY2TwfMDEHQMlthg6hrWXmDO5IEt1gPlvZck52qnnuG5REqbX1Xvc-LEeB9wMXCqWRrJo_Vc3lgPc889fxmA=]

- Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3DRwYvz5kIgyhaHX8yG42ZAl_IjVjEVTpWpndNc9ZMZh7Xi5dZlBiCiZufEicuQrax4oEl2uXARN-5biq18MqkT8KCGoPlBmzqrtZ5ueail0Cgsj22JMBCDVuSgkus86k_Em8P-7cl909SGiwdPLynDfCOAFGsCu]

- Tetrahedron. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwjt4MUATmLyiGSqpAMHcsBDxEtK0eMQiicaoRY1hWci7CYKdNwcUpqR3vkYmLOFLEtMlI6K2MEzxnHdKTiNBKrKSy3aIB7i5q_OEV8ezOAh914M5q4Cn_ZuKYxR_W3MdYZR_ITMzF4wZ9Oo=]

- Flychem Co., ltd. Common Quinoline Synthesis Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvt5pu6WE-aOQXJwESVc34S1s4kUNkkM3m_etLA0A3aGywmejIG-NXEzcO1_c6KF6a0LSutBLWmatql1qyz6friy63oS8iHcQla1GL4E64DnyxYwTZ095QI5UCqiDiVseI]

- Chemical Synthesis Database. 4-hydroxy-2-methyl-6-quinolinecarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyBKZupDqjkUqg0MztXSFnDbIQveN_kmti5y285_njPoIEQnlzbhCL6-U3Su0oYxp-r1xe9ti0TOQEZb5xrd93fxJtvUVGslN12gPwq9t4rLsNhE96tTzH9f3z6MCf1yjNC0b3Wu6mJEVtT8wWBYKX-HH0iFFxSpsdDQ==]

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Orax3PE9eWSkzzM2S43-OCkV6veUXYpaEGdmoIGu1q078Oqg-0RP50JWWXk5ys33l0DxDOOICNOgZoiu84fNoCB9YrNSVvJkWKiVCg_M1_x8fdLV-epJXeb173F6XOmejcs=]

- Google Patents. An improved process for the synthesis of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIfkw-bmqoNJh09BN9ub9EPxt6MlPNceD8BNeDuvKfK3pZQnxxoIL8gRt3OQuDIBWdebuZ2sfyQH_c8qQUbI8eARmjjnM1SQvs7_PFUXEGKy5gWnhq_1vNntXNFUQ5A3NwU59CYMj9OcLjx0VNYg==]

- Organic Syntheses Procedure. lepidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhz1OR2ZT-c1h1D5M2art3DZqU7WM80dQAp9Qpe5jjpP_dB4eNHGTn8NIfeIRZH_ugYizu_yJPf4O_0TyKcc0YFN184HEgLqGL_9OFhgjoNxwPU8Z839Zmi_Ku6DEO0BN6njNnNnuWjw==]

- ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbEWGztpt73-YBK9dFz7aKa-c8FttANdhf_JbsOaZ4h89V72o16OgmGnahFGjn8y_sMxtlFzQMH6mg6uLHQUBQnfLxbuTQcYonWd-zk3a4X8on9HEIrsV7aUQ-Fv2CfwFgmEavDf_uuQBwo_3CbR_Dhcqxb_U8X21bRxyiO825rqKlNzB2THV8bI-iOSceFQymKZ7hhW-NMKwFnkMZbRH3RwKSCi8=]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5Qo6-k-OlcItc3hK4MjfcAgRlQJgqaNF52dJCc7J3D6IhUzA3Xdbula3E1f3JBC-6cz7pztGfA862Wx5Pq8Zz_3SsyKw3MlO5p3IfWvSzHjwc9VVKGHGJ267cMqyDlkl13cLAIh7egk-ma7Xm-bztkRa3ppxGmzzkTf4gn7lAXgR_Tozsf2skCBvMUWDViJKCw==]

- ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg22YuGRb8DO8FtpEFZjchPIsCnbR2KcFOmgtLJLkRiM6DR2mgYFmooo_FPu4S32uKgd1tgRWUHM3MUCI8CCwYaNOCk3gHTnFB5Z_RrzIsjhTJ_1CTjBAg23VJdlhRr6qMQG2PJOpiDOK5bITYSnUAHzwJZ_gPKGPx3lM5bYIuz_ZA8CW7D9KQNc6b7F0-YWmvDE3vD5fqV3kZhY1hKNg9SJX69wpuCE36AwY0BearRoLoNGa6OM7gQeA6N5TUCaciAEZDfLqTgEUFgNunKtPXT480Ku45HcRMXeXgEB0tdzs7Mx0c8bonsmZA23VuJyKSolRIzCfz990fY3qp]

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjYgBwDI-aL6vaODOiBnexEp5hjBNgzOx1CA5a44WXPwm_OphigIAYlE_KuVOWurzUnay2Z1xrzOw0faGFVAktKo4PALQvTUkc4FrLx3RbHLkbXCx_LB31wYU1Qe5X-jKHZVwpwtvTDHghwM=]

- Benchchem. 4-Chloroquinoline-6-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkg5UumxGipMXueTn6EFWt9PoH93JNPt-bQENur3WmckTrp1EoWmHSpGpQWmQNW7kU72uDsRsJwwpcwN7wQoALxx9INIjAm-9Q4SPLeBT5M0_CjqZ1qEtiVRf018yG1UffocZyng==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 | Benchchem [benchchem.com]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-methylquinoline (CAS No. 18436-71-0), a key intermediate in pharmaceutical and agrochemical research. The document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile heterocyclic compound. We will delve into its fundamental physicochemical characteristics, spectroscopic profile, and the experimental protocols necessary for their verification, ensuring a robust foundation for its application in drug discovery and development.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a substituted quinoline that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive chlorine atom at the 4-position and a methyl group at the 6-position of the quinoline scaffold, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. The specific substitutions on the quinoline ring system, such as in this compound, are pivotal in modulating these biological effects, making a thorough understanding of its physical properties a prerequisite for its rational application in medicinal chemistry and materials science.

This guide is designed to provide a holistic view of the physical characteristics of this compound, moving beyond a simple tabulation of values to explain the causality behind experimental choices and to provide actionable protocols for in-house verification.

Core Physicochemical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process development, formulation, and quality control.

General Characteristics

The foundational identifiers and general appearance of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18436-71-0 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Appearance | Yellow to light orange or green solid/powder | [1] |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.

| Thermal Property | Value | Conditions | Source(s) |

| Melting Point | 51 - 55 °C | - | [1] |

| Boiling Point | 140 °C | at 10 mmHg | [1] |

| Boiling Point (Calculated) | 275.6 °C | at 760 mmHg | [1] |

The observed melting point range of 51-55 °C is indicative of a crystalline solid. A narrow melting point range is generally associated with high purity. The boiling point has been reported under reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

The capillary method is a standard and widely accepted technique for accurate melting point determination.[3][4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3][6]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and biological assays. Quinoline and its derivatives are generally known to be sparingly soluble in water but exhibit good solubility in many organic solvents.[4][7]

This protocol outlines a reliable method for determining the saturated solubility of this compound in a given solvent using UV-Vis spectroscopy.[8][9][10]

Principle: The concentration of a saturated solution is determined by measuring its absorbance at a wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.

Caption: Workflow for Solubility Determination via UV-Vis.

Step-by-Step Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the solvent of interest.

-

Perform a series of dilutions to obtain at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted filtrate at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

-

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive "fingerprint" of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.6 - 8.8 | d | ~4.5 |

| H3 | 7.3 - 7.5 | d | ~4.5 |

| H5 | 7.9 - 8.1 | d | ~8.5 |

| H7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H8 | 7.4 - 7.6 | d | ~2.0 |

| -CH₃ | 2.4 - 2.6 | s | - |

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 148 - 150 |

| C4a | 125 - 127 |

| C5 | 128 - 130 |

| C6 | 136 - 138 |

| C7 | 130 - 132 |

| C8 | 124 - 126 |

| C8a | 147 - 149 |

| -CH₃ | 21 - 23 |

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][11][12][13]

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Touches: Cap the NMR tube securely and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

| 3100-3000 | C-H (aromatic) | Stretch |

| 3000-2850 | C-H (methyl) | Stretch |

| 1600-1450 | C=C and C=N (aromatic ring) | Stretch |

| 1470-1450 | C-H (methyl) | Bend |

| 850-800 | C-H (aromatic) | Out-of-plane bend |

| ~800 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of this compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) at m/z = 179 with approximately one-third the intensity of the M⁺ peak is expected.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (Cl•) to give a fragment at m/z = 142.

-

Loss of a methyl radical (CH₃•) to give a fragment at m/z = 162.

-

Further fragmentation of the quinoline ring system.

-

Crystallographic Insights

While a specific crystal structure for this compound has not been found in the surveyed literature, analysis of closely related structures, such as 4-Chloro-6,7-dimethoxyquinoline, provides valuable insights into the expected molecular geometry.[14] The quinoline ring system is expected to be essentially planar. The presence of the chlorine atom and the methyl group will influence the intermolecular interactions in the solid state, which are likely to be dominated by van der Waals forces and potentially weak C-H···N and C-H···Cl hydrogen bonds.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By integrating established data with standardized experimental protocols, we have aimed to create a self-validating resource for researchers. The information presented herein should facilitate the effective use of this important chemical intermediate in a variety of research and development settings, particularly in the rational design of novel therapeutic agents and functional materials. A thorough understanding of these fundamental properties is the first and most critical step towards unlocking the full potential of this compound.

References

-

University of Calgary. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

International Journal of Foundation for Medical Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

PubChemLite. This compound (C10H8ClN). [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

-

Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

-

Unknown Source. 13C NMR spectroscopy • Chemical shift. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound(18436-71-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. rjptonline.org [rjptonline.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 14. benchchem.com [benchchem.com]

The Strategic Chemistry and Therapeutic Potential of 4-Chloro-6-methylquinoline Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features and synthetic tractability have made it a "privileged structure" in drug discovery, leading to a plethora of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this vast chemical landscape, the 4-chloro-6-methylquinoline core emerges as a particularly strategic scaffold. The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the methyl group at the 6-position provides a subtle yet significant lipophilic anchor that can influence pharmacokinetic properties and target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

I. Synthesis of the this compound Core: A Stepwise Approach

The construction of the this compound scaffold is a multi-step process that hinges on the initial formation of the corresponding 4-hydroxyquinoline precursor, followed by a robust chlorination reaction. This synthetic strategy is favored for its reliability and the commercial availability of the starting materials.

A. Synthesis of the Precursor: 4-Hydroxy-6-methylquinoline

The synthesis of 4-hydroxy-6-methylquinoline can be efficiently achieved through a cyclization reaction starting from 2-amino-5-methylacetophenone and an appropriate C1 source, such as ethyl formate.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline [3]

-

Dissolution: In a dry reaction flask, dissolve 2-amino-5-methylacetophenone (1 equivalent) in a suitable solvent like toluene to form a homogeneous solution.

-

Deprotonation: Slowly add a strong base, such as sodium hydride (60% dispersion in oil, 3 equivalents), to the solution at room temperature. Stir the reaction mixture for 30 minutes to ensure complete deprotonation.

-

Cyclization: Add ethyl formate (5 equivalents) dropwise to the reaction mixture. Continue stirring at room temperature overnight to facilitate the cyclization reaction.

-

Quenching and Neutralization: After the reaction is complete (monitored by TLC), slowly add water to quench the reaction. Adjust the pH of the solution to neutral using a 10% hydrochloric acid solution, which will precipitate the product.

-

Isolation and Purification: Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 4-hydroxy-6-methylquinoline.[3]

dot graph "Synthetic_Workflow_for_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic workflow for this compound.

B. Chlorination of 4-Hydroxy-6-methylquinoline

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, rendering the 4-position highly susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and, in many cases, the solvent.[4][5]

Experimental Protocol: Chlorination of 4-Hydroxy-6-methylquinoline [6][7]

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend 4-hydroxy-6-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirring mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[7]

II. Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.[8][9]

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Many derivatives of this compound have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1]

1. PI3K/Akt/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell proliferation, survival, and metabolism.[10][11] Its deregulation is a common event in many human cancers. Quinoline-based compounds have been developed as potent inhibitors of this pathway, often targeting mTORC1 and mTORC2 complexes.[10][12]

dot graph "PI3K_Akt_mTOR_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[13][14] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime therapeutic target. Quinoline-based molecules have been successfully developed as EGFR inhibitors.[15]

dot graph "EGFR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the EGFR signaling pathway.

B. Mechanism of Action

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] By inhibiting key survival pathways, these compounds can trigger the intrinsic or extrinsic apoptotic cascades, leading to the elimination of cancer cells. Furthermore, they can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

III. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[16][17]

| Position | Modification | Impact on Anticancer Activity | Rationale |

| 4 | Replacement of chlorine with various amino groups | Generally enhances activity.[18] The nature of the amino side chain is critical for target engagement and can influence solubility and pharmacokinetic properties. | |

| 6 | Methyl group | Provides a lipophilic character that can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Modifications to this position can fine-tune the overall properties of the molecule. | |

| 2 | Introduction of aryl or other bulky groups | Can significantly increase potency by providing additional binding interactions with the target protein.[9] | |

| Benzene Ring | Substitution with electron-withdrawing or electron-donating groups | Can modulate the electronic properties of the quinoline ring system, affecting its binding affinity and reactivity. The optimal substitution pattern is target-dependent. |

IV. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

-

Optimization of existing leads: Fine-tuning the substituents on the quinoline ring to improve potency, selectivity, and pharmacokinetic profiles.

-

Exploration of new biological targets: Screening this compound libraries against a wider range of biological targets to identify new therapeutic applications.

-

Development of combination therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents to overcome drug resistance.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). ACS Omega.

- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). Future Medicinal Chemistry.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Medicinal Chemistry.

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2017). Scientific Reports.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)

- Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.).

- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). PubMed.

- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.).

- 4-HYDROXY-6-METHYLQUINOLINE. (2025). ChemicalBook.

- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). BenchChem.

- Preparation of 4-hydroxyquinoline compounds. (1951).

- biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules.

- 4-hydroxy-2-methyl-6-quinolinecarboxylic acid. (2025).

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.

- An improved process for the synthesis of quinoline derivatives. (2007).

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2025).

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry.

- POCl3, Phosphorus Oxychloride for Activated Chlorine Form

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules.

- Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. (n.d.). BenchChem.

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Design, Development and Therapy.

Sources

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-HYDROXY-6-METHYLQUINOLINE | 23432-40-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 14. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its aromaticity, hydrogen bonding capability, and potential for diverse substitutions, have made it a "privileged structure" – a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities. This guide provides an in-depth technical exploration of the multifaceted pharmacological potential of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical use. Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell growth and survival.[1][2]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are not monolithic; they engage with a variety of molecular targets to induce cytotoxicity and inhibit tumor progression.[3][4]

-

Topoisomerase Inhibition: A primary mechanism involves the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis.[4][5][6] Camptothecin and its analogs are classic examples of quinoline alkaloids that function as topoisomerase I inhibitors.

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell proliferation, angiogenesis, and metastasis.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline derivatives can induce programmed cell death through various pathways, including the modulation of pro- and anti-apoptotic proteins.

Diagram of Topoisomerase Inhibition by Quinoline Derivatives

Caption: A stepwise workflow for the MTT cytotoxicity assay.

C. Structure-Activity Relationship (SAR) of Anticancer Quinoline Derivatives

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [8]

| Position | Substituent Effect on Anticancer Activity |

|---|---|

| C2 | Substitution at the C2 position can significantly influence activity. For instance, the presence of an aryl or heteroaryl group can enhance cytotoxicity. |

| C4 | The 4-aminoquinoline scaffold is a well-known pharmacophore. Modifications of the amino group and the side chain attached to it are crucial for activity. [9] |

| C6 & C7 | Substitution with electron-withdrawing groups like halogens or nitro groups at these positions often leads to increased anticancer potency. [10] |

| C8 | The introduction of a hydroxyl group at the C8-position can impart metal-chelating properties, which is a known mechanism for inducing apoptosis in some derivatives. |

II. Antimalarial Activity: Combating a Global Health Threat

Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria, and synthetic quinoline derivatives like chloroquine and mefloquine have been mainstays in antimalarial therapy for decades. [9][11]

A. Mechanism of Antimalarial Action

The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite. [12][13]

-

The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme.

-

The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

-

Quinoline derivatives accumulate in the acidic food vacuole and interfere with this polymerization process. [11]4. The buildup of free heme leads to oxidative stress and parasite death. [12][14] Diagram of Heme Polymerization Inhibition

Caption: Inhibition of heme polymerization by quinoline antimalarials.

B. Experimental Protocol: SYBR Green I-Based Antiplasmodial Assay

This fluorescence-based assay is a widely used method for determining the in vitro antimalarial activity of compounds against Plasmodium falciparum. [9][15] Step-by-Step Methodology:

-

Parasite Culture and Synchronization:

-

Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.

-

Synchronize the parasite culture to the ring stage using methods like sorbitol treatment. [9]

-

-

Plate Preparation:

-

Prepare serial dilutions of the quinoline derivative in the complete culture medium in a 96-well plate.

-

Include a drug-free control and a positive control (e.g., chloroquine).

-

-

Parasite Inoculation and Incubation:

-

Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

-

Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2). [9]

-

-

Lysis and Staining:

-

After incubation, add a lysis buffer containing SYBR Green I dye to each well. [9] * Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. [9] * Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

C. Structure-Activity Relationship (SAR) of Antimalarial Quinoline Derivatives

The 4-aminoquinoline and 8-aminoquinoline scaffolds are central to many antimalarial drugs. [1][16]

| Position | Substituent Effect on Antimalarial Activity |

|---|---|